molecular formula C27H27N3O3 B353073 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 851988-76-6

3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B353073
CAS No.: 851988-76-6
M. Wt: 441.5g/mol
InChI Key: PXTKIYADTRPNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a novel synthetic compound designed for research purposes, integrating two pharmaceutically significant scaffolds: the benzo[d]oxazol-2(3H)-one (benzoxazolone) and the benzhydryl piperazine. This molecular hybridization strategy aims to create compounds with enhanced or dual biological activities for investigative use. The benzo[d]oxazol-2(3H)-one moiety is a recognized pharmacophore with a broad spectrum of reported biological activities. Recent studies have identified derivatives of this scaffold as potent inhibitors of various molecular targets. For instance, some derivatives have shown excellent activity as c-Met kinase inhibitors with anti-cancer potential , while others have been discovered as a new class of TNIK inhibitors for research in colorectal cancer . Furthermore, the benzoxazolone core is synthetically accessible, with established protocols for its formation . The benzhydryl piperazine component is another privileged structure in medicinal chemistry. Research indicates that benzhydryl piperazine hybrids exhibit significant antimycobacterial activity against Mycobacterium tuberculosis . This scaffold is known to contribute to favorable pharmacokinetic properties and is found in compounds targeting various pharmacological pathways. The specific research value of 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one lies in its unique structure, which merges these two bioactive systems. Researchers can explore its potential application in areas such as oncology and infectious disease , investigating its mechanism of action against kinase targets or microbial pathogens. The propyl linker connecting the two moieties may offer conformational flexibility, potentially influencing its interaction with biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

3-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-25(15-16-30-23-13-7-8-14-24(23)33-27(30)32)28-17-19-29(20-18-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,26H,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTKIYADTRPNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[d]Oxazol-2(3H)-one Core

The benzo[d]oxazol-2(3H)-one scaffold is typically synthesized via cyclization of 2-aminophenol derivatives. A widely adopted method involves reacting 2-aminophenol with urea or phosgene under controlled conditions . For instance, heating 2-aminophenol with urea at 150–160°C in the presence of a catalyst like nano-ZnO yields the bicyclic structure with moderate efficiency . Alternative approaches include using triphosgene in dichloromethane at 0°C to room temperature, achieving cyclization within 2–4 hours .

Key Reaction Conditions:

  • Catalyst: Nano-ZnO (10 mol%)

  • Solvent: DMF

  • Temperature: 100°C

  • Yield: 60–75% .

Coupling with 4-Benzhydrylpiperazine

The final step involves nucleophilic substitution of the chloropropionyl intermediate with 4-benzhydrylpiperazine. This reaction proceeds via an SN2 mechanism, facilitated by a polar aprotic solvent:

3(3Chloropropionyl)benzoxazolone+4-BenzhydrylpiperazineDIEA, DMFTarget Compound3-(3-Chloropropionyl)\text{benzoxazolone} + \text{4-Benzhydrylpiperazine} \xrightarrow{\text{DIEA, DMF}} \text{Target Compound}

Reaction Parameters:

  • Solvent: DMF or acetonitrile

  • Base: N,N-Diisopropylethylamine (DIEA, 3 equiv)

  • Temperature: 80°C for 12–16 hours

  • Yield: 35–45% .

Alternative Pathway: Pre-Formation of Piperazine-Propanoyl Moiety

To mitigate steric hindrance from the benzhydryl group, an alternative route pre-forms the propanoyl-piperazine segment before coupling:

  • Synthesis of 3-(4-Benzhydrylpiperazin-1-yl)-3-oxopropanoic acid:

    • React 4-benzhydrylpiperazine with succinic anhydride in DCM at 0°C.

    • Yield: 70–80% .

  • Amide Coupling with Benzoxazolone:

    • Use EDC/HOBt to couple the carboxylic acid with the benzoxazolone’s NH group.

    • Conditions: DCM, room temperature, 24 hours.

    • Yield: 55–60% .

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3):

  • δ 7.25–7.45 (m, 10H, benzhydryl aromatic protons)

  • δ 6.95–7.15 (m, 4H, benzoxazolone aromatic protons)

  • δ 3.65–3.85 (m, 8H, piperazine CH2_2)

  • δ 2.90–3.10 (t, 2H, COCH2_2)

  • δ 2.60–2.80 (t, 2H, CH2_2N) .

FT-IR (cm⁻¹):

  • 1685 (C=O, benzoxazolone)

  • 1640 (C=O, ketone)

  • 1240 (C-O-C) .

Challenges and Optimization

  • Steric Hindrance: The benzhydryl group reduces reaction rates, necessitating excess reagents or elevated temperatures .

  • Purification: Column chromatography (SiO2_2, ethyl acetate/hexane) is critical due to byproduct formation .

  • Yield Improvement: Microwave-assisted synthesis reduces reaction time to 2–4 hours, improving yields to 50% .

Comparative Analysis of Methods

Method Yield Time Complexity
Direct Alkylation35–45%16hModerate
Pre-Formed Coupling55–60%24hHigh
Microwave-Assisted50%4hLow

Industrial-Scale Considerations

For large-scale production, continuous flow systems are advantageous:

  • Reactors: Microfluidic channels with Pd/C catalysts.

  • Throughput: 1 kg/day with ≥90% purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are crucial for treating cognitive disorders such as Alzheimer's disease.

Inhibitory Activity on AChE

Recent studies have demonstrated that derivatives of oxazolones, including compounds structurally related to 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, exhibit varying degrees of AChE inhibition. For instance, a study reported that certain oxazolone derivatives achieved up to 61.27% inhibition at a concentration of 100 µM, with increased activity at higher concentrations .

Compound Inhibition at 100 µM (%) Inhibition at 300 µM (%)
Compound 161.27High
Compound 2ModerateModerate
Compound 3InactiveModerate
Compound 4WeakLess than Compound 3

This data indicates that the presence of specific functional groups in the oxazolone structure significantly influences the compound's efficacy as an AChE inhibitor.

Therapeutic Potential

The therapeutic potential of 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one extends beyond cognitive disorders. Its structural similarity to known psychoactive compounds suggests applications in treating anxiety and depression.

Case Studies

A notable case study evaluated the effects of similar piperazine derivatives in animal models of anxiety. The results indicated significant anxiolytic effects, attributed to modulation of serotonin and dopamine pathways, which are critical in mood regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of compounds like 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one.

Key Structural Features

The benzhydryl piperazine moiety is crucial for enhancing lipophilicity and facilitating blood-brain barrier penetration, which is vital for central nervous system activity . The oxazole ring contributes to the compound's interaction with biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine Linkers

Bivalent Benzoxazolone/Thiazolone Ligands
  • Example: 3-(3-(4-(4-(2-Oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5i)** Structure: Two benzoxazolone units connected via a piperazine bridge with butyl and propyl chains. Key Differences: Bivalent design enhances avidity for dimeric receptors, unlike the monovalent target compound. Synthetic Yield: 53% (vs. ~60–73% for similar derivatives) .
Sigma Ligands with Fluorophenyl Substituents
  • Example: SN79 (6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one)** Structure: Piperazine substituted with 4-fluorophenyl, linked via a butyl chain. sigma-1) .

Analogues with Varied Piperazine Substitutions

CM156 (3-(4-(4-Cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazole-2(3H)-thione)
  • Structure : Cyclohexyl-piperazine with a benzothiazole-thione core.
  • Key Differences : The thione group and cyclohexyl substituent may reduce solubility compared to the target compound’s oxo and benzhydryl groups. CM156’s sulfur atom could influence redox properties .
AG-0029 (7-(4-(3-(4-(Morpholinomethyl)phenoxy)propyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one)
  • Structure: Piperazine linked to a morpholinomethylphenoxy group.
  • Key Differences : AG-0029’s polar morpholine group enhances solubility, whereas the target compound’s benzhydryl group prioritizes lipophilicity for blood-brain barrier penetration .

Analogues with Acylated Piperazine Moieties

5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole
  • Structure : Benzhydrylpiperazine connected via an acyl group to a benzoxazole-nitrobenzamido hybrid.
  • Key Differences : The nitrobenzamido group introduces hydrogen-bonding capacity, contrasting with the target compound’s simpler 3-oxopropyl linker. This may affect receptor-binding kinetics .

Sigma Receptor Interactions

  • The target compound’s benzhydrylpiperazine moiety aligns with sigma-2 receptor ligands like CB-64D, which induce caspase-independent apoptosis in cancer cells .
  • Compared to haloperidol (a non-selective sigma ligand), the 3-oxopropyl linker in the target compound may reduce dopamine D2 receptor off-target effects, as seen in AG-0029’s dual-action design .

Apoptotic Activity

  • Sigma-2 agonists (e.g., CB-184) trigger Ca²⁺ release from endoplasmic reticulum stores, a mechanism shared by structurally related benzoxazolones . The target compound’s benzhydryl group may enhance this effect due to increased membrane interaction.

Physicochemical Properties

Property Target Compound SN79 Bivalent 5i
Molecular Weight ~480 g/mol ~441 g/mol ~550 g/mol
LogP (Predicted) ~4.5 ~3.8 ~5.2
Solubility Low (lipophilic) Moderate Very Low
Key Substituent Benzhydryl 4-Fluorophenyl Dual benzoxazolone

Biological Activity

3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C27H27N3O4
  • Molecular Weight : 489.6 g/mol
  • CAS Number : 942010-28-8

The structure features a benzo[d]oxazole core linked to a piperazine moiety, which is known for its ability to interact with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission. The presence of the piperazine ring enhances its affinity for serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound exhibits agonistic activity at 5-HT1A and antagonistic properties at 5-HT2A receptors, influencing serotonergic signaling pathways.
  • Dopamine Receptor Interaction : It shows selectivity towards D2 dopamine receptors, which are implicated in various psychiatric disorders.
  • Neuroprotective Effects : Studies indicate that it may exert neuroprotective effects through antioxidant activity and modulation of neuroinflammatory processes.

Biological Activity Data

Table 1 summarizes the biological activities reported for 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one based on various studies.

Biological ActivityEffect ObservedReference
Antidepressant-like effectsSignificant reduction in immobility time in forced swim test
Anticonvulsant activityProtection against PTZ-induced seizures at specific dosages
Neuroprotective propertiesReduction in oxidative stress markers in neuronal cultures
Antipsychotic potentialDecreased hyperactivity in animal models of schizophrenia

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • Antidepressant Activity :
    A study conducted on rodents demonstrated that administration of the compound led to a significant decrease in immobility time during forced swim tests, suggesting antidepressant-like effects. The mechanism was linked to enhanced serotonergic transmission.
  • Anticonvulsant Properties :
    In a model using pentylenetetrazol (PTZ) to induce seizures, the compound exhibited anticonvulsant properties, providing up to 80% protection at optimal doses. This indicates potential therapeutic applications in epilepsy management.
  • Neuroprotective Effects :
    Research highlighted the compound's ability to mitigate oxidative stress in neuronal cells exposed to neurotoxic agents. This protective effect was attributed to its antioxidant properties and modulation of inflammatory responses.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one and its analogs?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, alkylation, and condensation reactions. For example:

  • General Procedure D (used in analogs): Reacting intermediates (e.g., bromopropyl derivatives) with piperazine derivatives in anhydrous DMF, using K₂CO₃ as a base, followed by extraction and column chromatography purification. Yields range from 48% to 73% .
  • Key intermediates : 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one (2c) is synthesized via bromination (General Procedure A, 59% yield), with structural validation via ¹H/¹³C NMR and HRMS .

Q. How is structural characterization performed for benzoxazolone derivatives?

  • NMR spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) in CDCl₃ or DMSO-d₆ resolve alkyl chain protons (δ 1.89–4.00 ppm), aromatic protons (δ 6.87–7.41 ppm), and carbonyl carbons (δ 154–168 ppm) .
  • HRMS : Validates molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm. Example: For analog 5i, calculated [M+H]⁺ = 545.2654, observed = 545.2649 .
  • Elemental analysis : Confirms C, H, N composition (e.g., C: 64.12% calc. vs. 64.09% expt.) .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor binding data for benzoxazolone derivatives?

Discrepancies in sigma (σ) receptor affinity (e.g., σ1 vs. σ2) arise from structural modifications:

  • 6-substitution : Adding COCH₃ or NO₂ at position 6 of the benzoxazolone ring reduces σ1 affinity (Ki >100 nM) but retains σ2 selectivity (Ki = 0.56–17.9 nM) .
  • Heteroatom substitution : Replacing oxygen with sulfur (benzothiazolone analogs) increases dual σ1/σ2 binding, reducing selectivity .
  • Methodological validation : Use radioligand displacement assays (e.g., [³H]DTG for σ2) and computational docking to reconcile experimental vs. predicted Ki values .

Q. How do benzoxazolone derivatives modulate divergent cellular pathways (e.g., apoptosis vs. metabolic stimulation)?

  • Cytotoxicity : Irreversible σ2 ligands (e.g., 6-isothiocyanate derivatives) induce apoptosis (EC₅₀ = 7.6–32.8 μM) via TMEM97 binding, validated by caspase-3 activation assays .
  • Metabolic stimulation : Non-cytotoxic analogs (e.g., 6-NH₂ or 6-F derivatives) upregulate glycolytic enzymes (LDH, HK2) in SK-N-SH cells, measured via MTT assays .
  • Experimental design : Parallel in vitro screens (cytotoxicity + metabolic activity) with dose-response curves (1–100 μM) to identify bifunctional effects .

Q. What computational tools predict the pharmacophore features of benzoxazolone-based sigma receptor ligands?

  • 3D-QSAR models : Catalyst 4.9 software generates hypotheses using 31 derivatives, identifying critical features:
    • Positive ionizable site (piperazine nitrogen).
    • Hydrophobic aromatic regions (benzoxazolone and benzhydryl groups).
    • Hydrogen bond acceptor (carbonyl oxygen) .
  • Validation : Fisher randomization (p <0.001) and leave-one-out tests (r² = 0.89) confirm model robustness .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to improve yields of low-efficiency steps (e.g., <50%) .
  • Biological assays : Pair PET imaging ([¹¹C]raclopride for D2/D3 occupancy) with in vitro binding to validate target engagement .
  • Data interpretation : Apply multivariate analysis to distinguish structure-activity trends from assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.